Cytosaminomycin D
Description
Structure
2D Structure
Properties
CAS No. |
157878-05-2 |
|---|---|
Molecular Formula |
C23H36N4O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+ |
InChI Key |
BIKHRIBBGRUYFE-YRNVUSSQSA-N |
SMILES |
CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Synonyms |
cytosaminomycin D |
Origin of Product |
United States |
Fermentation and Extraction Methodologies
The production of Cytosaminomycin D is achieved through the fermentation of the Streptomyces amakusaensis KO-8119 strain. nih.govjst.go.jp The fermentation process is carried out in a suitable production medium, which typically includes glucose, soybean powder, yeast extract, and various salts to support the growth of the microorganism and the biosynthesis of the target compound. nih.govasm.org
Following the fermentation period, the first step in isolating this compound is the separation of the microbial cells (mycelia) from the liquid culture broth. mdpi.com The compound is then extracted from the fermentation broth using solvent extraction techniques. nih.govjst.go.jpvulcanchem.com This involves using a solvent, such as methanol, to draw out the desired compound from the broth. mdpi.com The mycelia are also typically extracted with a solvent to ensure a comprehensive recovery of the product. mdpi.com The extracts from both the broth and the mycelia are then combined for further processing. mdpi.com
Biosynthesis of Cytosaminomycin D
Identification of Biosynthetic Gene Clusters
The genetic blueprint for the production of Cytosaminomycin D and its relatives is located within the amicetin (B1664860) (ami) biosynthetic gene cluster. This cluster was first identified and characterized from Streptomyces vinaceusdrappus NRRL 2363. nih.govresearchgate.netresearchgate.netresearchgate.net Spanning a contiguous DNA region of approximately 27 to 37 kilobases, the ami cluster comprises about 21 open reading frames (ORFs). researchgate.netnih.gov Heterologous expression of this gene cluster in a host such as Streptomyces lividans TK64 confirmed its function, leading to the production of amicetin and its various analogues, including the cytosaminomycins. researchgate.netresearchgate.netresearchgate.net
Further evidence for the genetic basis of cytosaminomycin production comes from the identification of a biosynthetic gene cluster for Cytosaminomycin F in Streptomyces sp. SHP22-7. secondarymetabolites.org The discovery of this distinct but related cluster underscores the genetic diversity underlying the production of this family of antibiotics and highlights the potential for identifying novel biosynthetic pathways from different microbial sources. The identification of these clusters was often achieved through screening genomic libraries for genes encoding key biosynthetic enzymes, such as NDP-glucose 4,6-dehydratases and PABA synthases, which are characteristic of this pathway. nih.govasm.org
Enzymology of Deoxysugar Biosynthesis
A hallmark of this compound's structure is its disaccharide component, which consists of two deoxysugars: D-amosamine and D-amicetose. The biosynthesis of these sugars is a multi-step enzymatic process that begins with a common glucose precursor and diverges to create the two distinct moieties. nih.govresearchgate.net The ami gene cluster encodes at least eight enzymes dedicated to this intricate synthesis: AmiB, AmiC, AmiD, AmiE, AmiH, AmiK, AmiN, and AmiU. nih.govresearchgate.net
TDP-D-Glucose Pathway Intermediates
The journey to the deoxysugars begins with the central metabolite D-glucose-1-phosphate. nih.govresearchgate.net The initial steps involve the formation of a key nucleotide-activated sugar intermediate, TDP-D-glucose.
The enzyme AmiE , a D-glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step, converting D-glucose-1-phosphate into TDP-D-glucose. nih.govnih.gov Following this, AmiU , a TDP-glucose 4,6-dehydratase, acts upon TDP-D-glucose to generate TDP-4,6-dideoxy-4-keto-D-glucose. nih.govnih.gov This intermediate is a critical branch point in the biosynthesis of many deoxysugars and serves as the precursor for both the amosamine and amicetose (B1208693) units of this compound. nih.govresearchgate.net
| Enzyme | Gene | Proposed Function in TDP-D-Glucose Pathway |
| D-glucose-1-phosphate thymidylyltransferase | amiE | Catalyzes the formation of TDP-D-glucose from D-glucose-1-phosphate. nih.govnih.gov |
| TDP-glucose 4,6-dehydratase | amiU | Converts TDP-D-glucose to the key intermediate TDP-4,6-dideoxy-4-keto-D-glucose. nih.govnih.gov |
Formation of Amosamine and Amicetose Units
From the common intermediate TDP-4,6-dideoxy-4-keto-D-glucose, the biosynthetic pathway diverges to form the two distinct deoxysugars, D-amosamine and D-amicetose. nih.govresearchgate.net
D-Amosamine Biosynthesis: The formation of the amosamine moiety is initiated by the introduction of an amino group. The enzyme AmiB , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, is proposed to catalyze the C-4 amination of TDP-4,6-dideoxy-4-keto-D-glucose to yield TDP-D-viosamine. nih.govresearchgate.net Subsequently, AmiH , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, is responsible for the dimethylation of the newly introduced amino group, completing the formation of TDP-D-amosamine. nih.govnih.gov
D-Amicetose Biosynthesis: The pathway to D-amicetose is more complex, involving a series of deoxygenation and reduction steps catalyzed by four enzymes: AmiC, AmiD, AmiN, and AmiK. researchgate.net
AmiC , a putative NDP-hexose 2,3-dehydratase, is thought to catalyze the C-2 deoxygenation of the branchpoint intermediate to form TDP-3,4-diketo-2,6-dideoxy-D-glucose. nih.gov
AmiD , a predicted TDP-hexose-3-ketoreductase, likely reduces the C-3 keto group to a hydroxyl group, yielding TDP-4-keto-2,6-dideoxy-D-glucose. asm.org
AmiN , homologous to TDP-4-keto-6-deoxyglucose-3-dehydratases, is proposed to carry out the C-3 deoxygenation. asm.org
Finally, AmiK , a putative NDP-hexose 4-ketoreductase, is thought to catalyze the last step, the reduction of the C-4 keto group to produce the final product, TDP-D-amicetose. nih.govasm.org
| Enzyme | Gene | Proposed Function in Deoxysugar Formation |
| PLP-dependent aminotransferase | amiB | Introduces an amino group at C-4 to form TDP-D-viosamine. nih.govresearchgate.net |
| N-methyltransferase | amiH | Dimethylates the amino group to form TDP-D-amosamine. nih.govnih.gov |
| NDP-hexose 2,3-dehydratase | amiC | Putatively catalyzes C-2 deoxygenation in the amicetose pathway. nih.gov |
| TDP-hexose-3-ketoreductase | amiD | Proposed to reduce the C-3 keto group in an amicetose intermediate. asm.org |
| TDP-4-keto-6-deoxyglucose-3-dehydratase homologue | amiN | Likely performs C-3 deoxygenation in the amicetose pathway. asm.org |
| NDP-hexose 4-ketoreductase | amiK | Catalyzes the final C-4 reduction to form TDP-D-amicetose. nih.govasm.org |
Incorporation of the p-Aminobenzoic Acid (PABA) Moiety
The p-aminobenzoic acid (PABA) moiety is another crucial building block of this compound, linking the disaccharide to the cytosine core. The biosynthesis of PABA originates from the primary metabolic intermediate chorismate. asm.org This conversion is catalyzed by two enzymes, a PABA synthase and a 4-amino-4-deoxychorismate (ADC) lyase. asm.org
Within the ami gene cluster, the genes amiM and amiA are predicted to encode these functions. AmiM , a putative PABA synthase, likely converts chorismate to 4-amino-4-deoxychorismate (ADC). asm.org Subsequently, AmiA , an ADC lyase, catalyzes the elimination of pyruvate (B1213749) from ADC to produce PABA. asm.org Before its incorporation into the final molecule, PABA is likely activated. The gene amiL encodes a benzoate-CoA ligase homolog, which is proposed to activate PABA to PABA-CoA, preparing it for subsequent amide bond formation. researchgate.netresearchgate.net
Mechanisms of Amide Bond Formation
The structure of amicetin, and by extension this compound, features two critical amide bonds. The biosynthesis of these bonds is thought to involve two distinct enzymatic strategies, a departure from the canonical nonribosomal peptide synthetase (NRPS) machinery that typically forms such linkages in many natural products. nih.gov
The first amide bond, which links the PABA moiety to the cytosine base, is likely formed by the enzyme AmiF . researchgate.netresearchgate.net AmiF shows homology to N-acetyltransferases. Gene inactivation studies have shown that mutants lacking a functional amiF gene accumulate cytosamine, the disaccharide-cytosine core, indicating that AmiF is responsible for attaching the PABA group. researchgate.netresearchgate.net
The formation of the second amide bond, which in amicetin involves the attachment of an α-methylserine residue, is proposed to be catalyzed by AmiR . researchgate.net AmiR is an acyl-CoA-acyl carrier protein transacylase. Inactivation of amiR led to the accumulation of plicacetin (B1665354), an amicetin analogue that lacks the terminal amino acid, suggesting AmiR's role in this final acylation step. researchgate.net This dual-enzyme system highlights the diverse catalytic strategies employed by nature to construct complex molecular architectures.
Biosynthetic Pathway Plasticity and Analogue Generation
The biosynthetic pathway of the amicetin family of antibiotics, including this compound, exhibits a remarkable degree of plasticity. This inherent flexibility allows for the natural production of a variety of related compounds and provides a powerful platform for the generation of novel analogues through biosynthetic engineering techniques.
The isolation of new analogues, such as Cytosaminomycin F and Cytosaminomycin G, from Streptomyces sp. SHP 22-7 demonstrates the natural diversification potential of this biosynthetic machinery. secondarymetabolites.orgacs.org This plasticity can be further exploited in the laboratory. For instance, precursor-directed biosynthesis, where synthetic analogues of natural intermediates are fed to the producing organism, has been successfully used to generate unnatural plicacetin derivatives. researchgate.net This approach leverages the substrate promiscuity of the biosynthetic enzymes, which can recognize and incorporate modified building blocks.
Furthermore, the modular nature of the biosynthetic gene cluster allows for combinatorial biosynthesis, where genes from different pathways can be combined, or existing genes can be modified or deleted to create new chemical entities. mdpi.comsemanticscholar.org The glycosyltransferase AmiG, for example, has shown substrate flexibility, suggesting it could be used as a biocatalyst to diversify nucleoside antibiotics. nih.govacs.org These strategies of pathway engineering hold significant promise for creating libraries of this compound analogues with potentially improved therapeutic properties. thieme-connect.com
Genetic Engineering Strategies for Enhanced Production and Diversification
Genetic engineering offers powerful tools for increasing the production of complex natural products like this compound and for creating novel derivatives with potentially improved properties. biofueljournal.comnih.gov By manipulating the biosynthetic gene cluster, researchers can overcome rate-limiting steps, redirect metabolic flux towards the desired compound, and generate structural analogues. researchgate.net Strategies such as heterologous expression, gene inactivation, and pathway engineering are central to these efforts. mdpi.comsemanticscholar.org
The biosynthetic gene cluster for amicetin, a closely related analogue of this compound, has been identified in Streptomyces vinaceusdrappus NRRL 2363 and serves as a model for understanding and engineering Cytosaminomycin biosynthesis. asm.orgnih.gov This cluster, spanning approximately 37-kb, contains the complete genetic blueprint for constructing the nucleoside antibiotic. asm.org
Heterologous expression of this entire gene cluster in a more genetically tractable host, Streptomyces lividans TK64, successfully resulted in the production of amicetin and its analogues. asm.org This strategy is fundamental, as it moves the production machinery into a host that may have a higher growth rate, be easier to manipulate genetically, or have a greater supply of necessary precursors.
Further diversification and pathway elucidation have been achieved through targeted gene inactivation. By knocking out specific genes within the cluster, scientists can block the biosynthetic pathway at defined steps, leading to the accumulation of intermediate compounds or the production of new analogues. researchgate.netasm.org
For instance, the inactivation of the amiR gene, which is responsible for adding the terminal methylserine group, resulted in the production of plicacetin and norplicacetin. asm.org Similarly, knocking out the amiL and amiF genes, involved in the modification and linkage of the p-aminobenzoic acid (PABA) moiety, led to the accumulation of the precursor cytosamine. researchgate.netasm.org These studies not only confirm the function of individual genes but also provide a direct method for generating a library of related compounds.
The table below summarizes key genes in the related amicetin biosynthetic cluster and their roles, which are foundational for engineering this compound production.
| Gene Name | Putative Function | Result of Inactivation/Manipulation |
| amiE | d-glucose-1-phosphate thymidylyltransferase | Involved in the initial steps of deoxysugar biosynthesis. nih.gov |
| amiU | TDP-glucose 4,6-dehydratase | Creates a key intermediate for the two different sugar moieties. asm.orgnih.gov |
| amiA/M | PABA synthase & ADC lyase | Essential for the formation of the PABA moiety from chorismate. asm.orgnih.gov |
| amiL | Benzoate-CoA ligase | Activates PABA; inactivation leads to cytosamine accumulation. researchgate.netasm.org |
| amiF | Amide synthetase/N-acetyltransferase | Links cytosine and PABA; inactivation leads to cytosamine accumulation. researchgate.netasm.org |
| amiR | Acyl-CoA-acyl carrier protein transacylase | Attaches the terminal methylserine; inactivation yields plicacetin. asm.org |
| amiI | Nucleoside 2-deoxyribosyltransferase | Essential for biosynthesis; inactivation abolishes production. asm.orgwikipedia.org |
The following table details the outcomes of specific genetic manipulation experiments within the amicetin pathway, demonstrating the potential for generating diversified structures.
| Target Gene(s) | Producing Strain/Mutant | Key Product(s) Accumulated |
| amiL | AM1003 (S. vinaceusdrappus) | Cytosamine, 4-acetamido-3-hydroxybenzoic acid researchgate.netasm.org |
| amiF | AM1007 (S. vinaceusdrappus) | Cytosamine, 4-acetamido-3-hydroxybenzoic acid researchgate.netasm.org |
| amiR | AM1010 (S. vinaceusdrappus) | Plicacetin, Norplicacetin asm.org |
| amiI | AM1006 (S. vinaceusdrappus) | Production of amicetin and related analogues abolished asm.org |
These genetic engineering strategies provide a clear pathway toward not only enhancing the yield of this compound through methods like promoter replacement or optimizing precursor pathways but also toward creating novel antibiotics through combinatorial biosynthesis and targeted gene knockouts. mdpi.comfrontiersin.org
Molecular and Cellular Mechanisms of Action of Cytosaminomycin D
Target Identification and Specificity
The primary molecular target of Cytosaminomycin D is the bacterial ribosome, the cellular organelle responsible for translating messenger RNA (mRNA) into proteins. By interfering with this fundamental process, the compound effectively halts the production of essential proteins, leading to bacterial cell death. ontosight.ai
This compound is a potent inhibitor of protein synthesis in bacteria. ontosight.ai This inhibition is the cornerstone of its antibiotic activity. The process of protein synthesis, or translation, is a multi-step pathway involving the initiation, elongation, and termination of polypeptide chains. atsu.edumicrobenotes.com Antibiotics that target this pathway are numerous, but they often interfere with specific steps. This compound, like other aminoglycosides, primarily disrupts the elongation phase, where amino acids are sequentially added to a growing peptide. atsu.edu
The specificity of this compound's action is derived from its high-affinity binding to the 30S ribosomal subunit of the prokaryotic 70S ribosome. ontosight.aibasicmedicalkey.com The bacterial ribosome is composed of a large 50S subunit and a small 30S subunit. basicmedicalkey.com The 30S subunit plays a critical role in decoding the genetic information carried by mRNA. embopress.org Aminoglycoside antibiotics, including this compound, specifically recognize and bind to the 16S ribosomal RNA (rRNA) component within the 30S subunit. nih.govmdpi.com This interaction is highly selective for bacterial ribosomes over their eukaryotic counterparts (80S ribosomes), which is a key factor in their clinical application. sigmaaldrich.com
The binding of this compound to the 30S subunit induces significant conformational changes in the ribosome's decoding center (A-site). ontosight.ainih.gov This structural distortion has two major consequences:
mRNA Misreading: The altered conformation of the A-site impairs the ribosome's ability to accurately proofread the match between the mRNA codon and the incoming aminoacyl-tRNA's anticodon. ontosight.ainih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. nih.gov
Inhibition of Peptide Formation: The binding of the antibiotic can directly inhibit the formation of the initiation complex required for peptide synthesis and can also interfere with the translocation step, where the ribosome moves along the mRNA to read the next codon. ontosight.ainih.gov This effectively stalls the translation process, preventing the formation of complete, functional peptides.
Role as an Aminoglycoside Antibiotic
This compound is classified as an aminoglycoside antibiotic. ontosight.aiebi.ac.uknih.gov This class of natural and semi-synthetic antibiotics is characterized by a chemical structure containing amino-modified sugars linked glycosidically. microbenotes.com As a member of this family, this compound shares the hallmark mechanism of action: binding to the 30S ribosomal subunit to inhibit protein synthesis and induce mRNA misreading. ontosight.aimdpi.com Aminoglycosides are known for their efficacy, particularly against gram-negative bacteria, and their bactericidal (cell-killing) effects are a direct result of the irreversible damage caused by the production of aberrant proteins and the shutdown of normal protein synthesis. ontosight.aibasicmedicalkey.com
Pre Clinical Biological Activities of Cytosaminomycin D
Anticoccidial Efficacy
Cytosaminomycin D has demonstrated notable biological activity against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. vulcanchem.com This has led to investigations into its potential as an anticoccidial agent.
Inhibition of Eimeria tenella Growth in in vitro Assays
Screening programs aimed at identifying new anticoccidial agents led to the discovery of this compound. vulcanchem.com These efforts utilized in vitro assay systems, which are crucial for the initial assessment of a compound's efficacy. vulcanchem.comnih.gov In these assays, primary chicken embryonic cells and BHK-21 cells have been used as hosts for the monensin-resistant Eimeria tenella. kitasato-u.ac.jp
The anticoccidial activity of this compound and its related compounds, known as congeners, was evaluated by observing the minimum effective concentration required to inhibit the maturation of schizonts in the host cells. kitasato-u.ac.jp The results from these in vitro assays have provided valuable data on the potential of these compounds as anticoccidial agents.
**Table 1: In Vitro Anticoccidial Activity of Cytosaminomycin Congeners against *Eimeria tenella***
| Compound | Minimum Effective Concentration (µM) in Chicken Embryonic Cells | Minimum Effective Concentration (µM) in BHK-21 Cells |
|---|---|---|
| Cytosaminomycin A | 0.6 | 0.3 |
| Cytosaminomycin B | 1.1 | 2.3 |
| Cytosaminomycin C | 1.3 | Not specified |
| This compound | Not specified | Not specified |
| Oxyplicacetin (B22837) | Not specified | Not specified |
Data sourced from a study on the anticoccidial activity of Cytosaminomycins. kitasato-u.ac.jp
Antibacterial Spectrum
This compound is classified as an aminoglycoside antibiotic, a class of drugs known to inhibit protein synthesis in bacteria by binding to the 30S subunit of the bacterial ribosome. ontosight.ai This mechanism of action leads to the misreading of mRNA and ultimately, bacterial cell death. ontosight.ai
Activity against Gram-Negative Bacteria
This compound is primarily used to treat infections caused by Gram-negative bacteria. ontosight.ai Gram-negative bacteria are characterized by an outer membrane that can make them more resistant to many antibiotics. nih.gov However, the use of this compound in this capacity is limited due to potential toxicity and the development of antibiotic resistance. ontosight.ai
Activity against Gram-Positive Bacteria
The amicetin (B1664860) congeners, a family to which cytosaminomycins belong, exhibit strong antibiotic activities against Gram-positive bacteria. researchgate.net This suggests a broader spectrum of activity for this class of compounds.
Antimycobacterial Activity of Cytosaminomycin Congeners
Notably, amicetin and its congeners have shown significant activity against strains of Mycobacterium tuberculosis. researchgate.net Research has also been conducted on the synthesis of cytosaminomycin congeners to evaluate their antibacterial activities against other mycobacteria, such as Mycobacterium avium and Mycobacterium intracellulare. researchgate.net The liposidomycins, which are structurally related, also show notable antibacterial activity against pathogenic strains of Mycobacteria. nih.gov
Synthetic Approaches to Cytosaminomycin D and Its Analogues
Total Synthesis Strategies
The culmination of synthetic efforts has led to the successful construction of Cytosaminomycin D and its congeners, providing access to these complex molecules for further study. These strategies are marked by their convergent nature, assembling key fragments in a carefully orchestrated sequence.
Collective Synthesis of Cytosaminomycins A-D
A notable achievement in this field is the collective total synthesis of Cytosaminomycins A-D, which efficiently produces all four members of this subclass from common intermediates. tandfonline.comresearchgate.netresearchgate.net This approach underscores a highly convergent strategy, wherein the distinct acyl side chains of each analogue are introduced in the final stages of the synthesis. The core of this strategy involves three critical stages: the stereoselective formation of the α-(1→4)-linked aminodeoxydisaccharide, the construction of the β-2-deoxy-nucleoside, and the final amidation and deprotection steps. researchgate.netresearchgate.net
| Key Stage | Description | Key Reagents/Methods |
| Disaccharide Assembly | Construction of the characteristic α-(1→4)-glycosidic linkage between the amosamine and amicetose (B1208693) moieties. | Glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors. researchgate.netresearchgate.net |
| Nucleoside Formation | Installation of the cytosine base to the disaccharide to form the crucial 2-deoxy-β-nucleoside core. | Gold(I)-catalyzed N-glycosylation. researchgate.netresearchgate.net |
| Final Elaboration | Introduction of the specific N-acyl groups and removal of all protecting groups to yield the final Cytosaminomycin analogues. | Amidation followed by global deprotection under acidic conditions. sci-hub.se |
This collective approach not only demonstrates the feasibility of synthesizing these complex natural products but also provides a platform for the generation of novel analogues with potentially enhanced biological activities.
Stereoselective Glycosylation Methods
The formation of the glycosidic linkages, particularly the α-(1→4) bond within the disaccharide and the β-linkage of the nucleoside, represents a significant stereochemical hurdle. The success of the total synthesis hinges on the ability to control the stereochemistry of these bonds.
To construct the characteristic α-(1→4)-glycosidic linkage of the aminodeoxydisaccharide, glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors have been effectively employed. researchgate.netresearchgate.net The choice of glycosyl donor and reaction conditions is critical for achieving the desired α-selectivity. For instance, the use of a per-benzylated glucosyl imidate donor activated with trimethylsilyl (B98337) iodide in the presence of triphenylphosphine (B44618) oxide has been shown to facilitate stereoselective α-glucosylation of primary alcohols. nih.gov
Furthermore, intramolecular glycosylation strategies have been explored. In the synthesis of Cytosaminomycin C, an intramolecular pyrimidine (B1678525) delivery method was utilized for the β-selective formation of the 2'-deoxyhexopyranosyl nucleoside portion. researchgate.net This method involves temporarily tethering the nucleobase to the sugar, which then delivers the base to the anomeric center from the β-face. researchgate.netnih.gov
| Glycosylation Method | Glycosyl Donor Type | Key Features | Application in Cytosaminomycin Synthesis |
| Intermolecular Glycosylation | Glycosyl N-phenyltrifluoroacetimidates, Thioglycosides | Employs activated sugar donors that react with a glycosyl acceptor. | Construction of the α-(1→4)-linked disaccharide. researchgate.netresearchgate.net |
| Intramolecular Glycosylation | Tethered Pyrimidine | The nucleobase is attached to the sugar donor and delivered intramolecularly to the anomeric center. | Stereoselective formation of the β-2'-deoxynucleoside. researchgate.net |
Gold(I)-Catalyzed N-Glycosylation in Nucleoside Assembly
A pivotal step in the synthesis of this compound is the formation of the N-glycosidic bond between the disaccharide and the cytosine base. Gold(I)-catalyzed N-glycosylation has emerged as a powerful method for constructing 2-deoxy-β-nucleosides with high stereoselectivity. researchgate.netresearchgate.netacademie-sciences.fr This reaction avoids the often poor α/β anomeric purity seen with traditional methods like the Vorbrüggen glycosylation, especially for 2'-deoxynucleosides. academie-sciences.fr
The mechanism of the gold(I)-catalyzed reaction involves the activation of a glycosyl donor, such as a glycosyl ortho-alkynylbenzoate, by the soft, alkynophilic gold(I) catalyst. rsc.org This facilitates the nucleophilic attack by the silylated cytosine derivative, leading to the desired β-nucleoside. A critical finding in the synthesis of the cytosaminomycin family was that the nature of the 3-O-protecting group on the 2-deoxydisaccharide donor is crucial for the success of this N-glycosylation step. researchgate.netresearchgate.net
Amidation and Deprotection Methodologies
The final steps in the total synthesis of this compound involve the introduction of the N-(2-methyl-2-butenoyl) side chain and the removal of all protecting groups. The amidation is typically achieved by coupling the free amine of the cytosamine moiety with the corresponding activated carboxylic acid. researchgate.net
Global deprotection is then carried out to unveil the final natural product. This often involves treatment with a strong acid to remove acid-labile protecting groups like benzyl (B1604629) ethers and carbamates. sci-hub.se The choice of deprotection conditions must be carefully selected to avoid degradation of the sensitive glycosidic linkages and other functional groups within the molecule.
| Step | Reagents/Conditions | Purpose |
| Amidation | Activated N-(2-methyl-2-butenoyl) acid, Amine | Installation of the characteristic acyl side chain of this compound. |
| Global Deprotection | Strong acid (e.g., TFA, HCl) | Removal of all protecting groups from the sugar hydroxyls, amino groups, and the nucleobase. sci-hub.sepeptide.comtotal-synthesis.com |
Formal Syntheses of Key Cytosaminomycin Precursors
Prior to the completion of the total synthesis, several research groups reported formal syntheses of key precursors of the cytosaminomycin family. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.
A notable example is the formal synthesis of cytosamine, the core disaccharide-nucleoside structure of the amicetin (B1664860) antibiotics. tandfonline.comresearchgate.net One approach utilized stable phenyl thioglycosides as key building blocks for the coupling of the amosamine and amicetose equivalents. tandfonline.com This work laid a crucial foundation by demonstrating a viable pathway to the complex disaccharide nucleoside skeleton, which was later incorporated into the total synthesis efforts.
Chemoenzymatic Synthesis Prospects
While the total chemical synthesis of this compound has been achieved, chemoenzymatic approaches represent a promising future direction for a more efficient and sustainable synthesis. academie-sciences.frresearchgate.netnih.gov Chemoenzymatic strategies combine the advantages of chemical synthesis for constructing complex backbones with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov
For nucleoside antibiotics, enzymes such as nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs) are powerful catalysts for the formation of N-glycosidic bonds with high stereospecificity. conicet.gov.arunimi.it A potential chemoenzymatic route to this compound could involve the chemical synthesis of the disaccharide portion, followed by an enzymatic glycosylation to introduce the cytosine base. This could circumvent the challenges associated with the stereoselective chemical N-glycosylation.
Structure Activity Relationship Sar Studies of Cytosaminomycin D and Its Derivatives
Influence of Carboxylic Acid Moieties on Biological Activity
The various members of the cytosaminomycin family are distinguished by the different carboxylic acid moieties attached to the cytosine residue. nih.govresearchgate.net This structural variation is a key determinant of their biological activity profiles. Current time information in Bangalore, IN. Cytosaminomycin D is a member of the amicetin (B1664860) family of nucleoside antibiotics, which exhibit potent activities against various bacteria. sci-hub.se
The specific carboxylic acids that define Cytosaminomycins A, B, C, and D are:
Cytosaminomycin A : (E)-3-(methylthio)acrylic acid nih.govresearchgate.net
Cytosaminomycin B : 4-methylaminobenzoic acid nih.govresearchgate.net
Cytosaminomycin C : 3-methylcrotonic acid nih.govresearchgate.net
This compound : Tiglic acid nih.govresearchgate.net
The nature of this acyl group significantly influences the biological potency. For instance, the E-configuration of the double bond in the tiglic acid moiety of this compound is a notable feature that affects its biological activity when compared to other related compounds. Current time information in Bangalore, IN. Studies on the biosynthesis of the parent compound, amicetin, have identified the genes responsible for linking cytosine and p-aminobenzoic acid (PABA), underscoring the importance of this amide linkage in the formation of the active skeleton. nih.govasm.orgasm.org The variation in these acid moieties across the cytosaminomycin family correlates with differences in their antibacterial potencies. Current time information in Bangalore, IN.
Table 1: Carboxylic Acid Moieties in Cytosaminomycin Analogues This table is interactive. You can sort and filter the data.
| Compound Name | Carboxylic Acid Moiety |
|---|---|
| Cytosaminomycin A | (E)-3-(methylthio)acrylic acid |
| Cytosaminomycin B | 4-methylaminobenzoic acid |
| Cytosaminomycin C | 3-methylcrotonic acid |
Impact of Sugar Moieties and Glycosidic Linkages
The disaccharide portion of this compound is fundamental to its biological function. This component consists of two sugar units, amosamine and amicetose (B1208693), connected by a characteristic α-(1→4)-glycosidic linkage. nih.govCurrent time information in Bangalore, IN.researchgate.net This specific glycosidic bond is a hallmark of the amicetin group of antibiotics and is considered essential for their activity. researchgate.net
The precise stereochemistry of the sugar moieties and the configuration of the glycosidic bond are critical. The chemical synthesis of cytosaminomycins is a significant challenge, largely due to the difficulty in constructing the aminodeoxydisaccharide core and correctly forming the 2-deoxy-β-nucleoside. Current time information in Bangalore, IN.sci-hub.se Research has shown that the choice of protecting groups on the sugar hydroxyls, particularly the 3-O-protecting group in the disaccharide donors, is crucial for the successful formation of the N-glycosidic bond that links the sugar to the cytosine base. sci-hub.senih.gov This highlights the sensitivity of the reaction to the steric and electronic properties of the sugar scaffold, implying that the native configuration is optimal for biological activity. Any deviation from the natural structure of the sugars or the α-(1→4) linkage would likely lead to a significant loss of potency.
Table 2: Core Sugar Components of this compound This table is interactive. You can sort and filter the data.
| Component | Description | Linkage |
|---|---|---|
| Disaccharide | Aminodeoxydisaccharide | N/A |
| Sugar 1 | Amosamine | α-(1→4) glycosidic bond |
| Sugar 2 | Amicetose | α-(1→4) glycosidic bond |
| Glycosidic Linkage | Connects the two sugar moieties | α-(1→4) configuration |
Modifications to the Cytosine Residue and Nucleoside Scaffold
The cytosine residue serves as the anchor for the carboxylic acid side chain and is a key structural feature for the molecule's interaction with its biological target, the large ribosomal subunit. Current time information in Bangalore, IN. The primary point of modification in the natural cytosaminomycin analogues is the N4 position of the cytosine ring, where the various carboxylic acids are attached via an amide bond. researchgate.netresearchgate.net The biosynthesis of amicetin involves specific enzymes that catalyze the linkage of a p-aminobenzoic acid (PABA) moiety to the cytosine base, forming the core scaffold upon which further modifications occur. asm.orgnih.gov This suggests that the N4-acylcytosine structure is a critical pharmacophore.
While direct SAR studies on other positions of the cytosine ring in this compound are limited, comparisons with other nucleoside antibiotics suggest potential outcomes. For example, some cytosine-derived antibiotics feature modifications at the C5 position, such as a hydroxymethyl group, which can influence activity. researchgate.net
The nucleoside scaffold itself, specifically the 2'-deoxyhexopyranosyl sugar attached to the cytosine, is also vital. The stereochemistry at the 2' position of the sugar ring is known to have a significant impact on the biological activity of nucleoside analogues. researchgate.net The intricate synthetic routes required to produce cytosaminomycins, which demand precise control over stereochemistry, further underscore the importance of the intact, unmodified 2'-deoxysugar scaffold for optimal function. sci-hub.senih.gov
Development of Simplified Analogues for Efficacy and Selectivity
The structural complexity of this compound and other amicetin-family antibiotics presents a significant challenge for chemical synthesis, hindering the development of new derivatives. To overcome this, researchers have focused on designing and synthesizing simplified analogues that retain the key structural features required for biological activity while being more synthetically accessible. sci-hub.se
Crystallographic studies of amicetin bound to the 70S ribosomal subunit have provided a structural basis for this simplification. asm.org These studies revealed that amicetin binds to the P-site of the ribosome, and this understanding has enabled the design of simplified analogues that maintain both potency and selectivity for inhibiting protein synthesis in prokaryotes. asm.org Research has demonstrated that it is possible to make dramatic structural changes to the amicetin scaffold and still retain significant whole-cell activity against pathogens like Mycobacterium tuberculosis. asm.org This approach involves identifying the "minimum structure" necessary for biological function and using it as a template for new drug candidates. The development of these simplified analogues holds promise for creating more stable and selective anti-tubercular agents based on the amicetin and cytosaminomycin scaffold. asm.org
Mechanisms of Resistance to Cytosaminomycin D
Aminoglycoside Resistance Mechanisms
The most clinically significant forms of resistance to aminoglycosides, the class to which Cytosaminomycin D belongs, involve direct enzymatic modification of the drug or alteration of its ribosomal target. ontosight.airsc.orgnih.gov
Enzymatic Inactivation: Phosphotransferases and Acetyltransferases
The predominant mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the drug by Aminoglycoside-Modifying Enzymes (AMEs). nih.govnih.govnih.gov These enzymes, often encoded on mobile genetic elements like plasmids, alter the structure of the aminoglycoside, which prevents it from binding effectively to its target, the 30S ribosomal subunit. frontiersin.orgfrontiersin.org This inactivation is a highly effective defense strategy employed by a wide range of pathogenic bacteria. nih.govfrontiersin.org The two major classes of AMEs relevant to this discussion are phosphotransferases and acetyltransferases.
Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the O-phosphorylation of hydroxyl groups on the aminoglycoside structure, using ATP as a phosphate (B84403) donor. This modification adds a bulky, negatively charged phosphate group, creating steric and electrostatic hindrance that blocks the antibiotic's interaction with the ribosomal RNA binding site. nih.govnih.gov
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. nih.govnih.gov This neutralization of a positively charged amino group is sufficient to drastically reduce the antibiotic's affinity for the negatively charged phosphate backbone of ribosomal RNA, thereby rendering it inactive. frontiersin.org The gene aac(6')-Ib is one of the most common AME genes found in Gram-negative pathogens. frontiersin.org
The following table summarizes key characteristics of these enzyme families.
| Enzyme Class | Abbreviation | Function | Examples of Affected Aminoglycosides |
| Aminoglycoside Phosphotransferases | APHs | Catalyze O-phosphorylation of hydroxyl groups | Kanamycin, Neomycin, Amikacin |
| Aminoglycoside Acetyltransferases | AACs | Catalyze N-acetylation of amino groups | Gentamicin, Tobramycin, Amikacin |
Ribosomal Target Modification (e.g., Methylation, Mutation)
Alterations to the antibiotic's target site within the bacterial ribosome represent another crucial resistance strategy. nih.govnih.gov Since aminoglycosides function by binding to the A-site on the 16S rRNA of the 30S ribosomal subunit, modifications at this site can prevent the drug from binding and interfering with protein synthesis. ontosight.ainih.govnih.gov
Ribosomal Methylation: This is an increasingly common and clinically significant mechanism of resistance. It involves the enzymatic methylation of specific nucleotides within the 16S rRNA binding pocket. rsc.orgnih.govmdpi.com This action is carried out by 16S rRNA methyltransferases (RMTs), which are often acquired via plasmids. nih.gov Methylation, for instance at the N7 position of nucleotide G1405 or the N1 position of A1408, confers high-level resistance to a broad range of aminoglycosides by sterically hindering the drug's ability to bind to its target. nih.govnih.gov
Ribosomal Mutation: Spontaneous point mutations in the genes encoding 16S rRNA can also lead to resistance. nih.govnih.gov A frequently cited example is the A1408G mutation in the 16S rRNA gene, which has been identified in clinical isolates. nih.gov However, this mechanism is less common in many pathogenic bacteria because they often possess multiple copies of rRNA operons, meaning several simultaneous mutations would be required for the resistance phenotype to manifest effectively. nih.gov
General Bacterial Resistance Strategies
Beyond mechanisms specific to aminoglycosides, bacteria employ a range of broader defense strategies that are effective against various classes of antibiotics, including this compound. reactgroup.org These strategies focus on limiting the intracellular concentration of the drug or surviving its effects through community-based lifestyles.
Reduced Drug Uptake and Permeability Barriers
A fundamental defense is to prevent the antibiotic from entering the cell in the first place. reactgroup.orgmdpi.com The cell envelope of bacteria, particularly the outer membrane of Gram-negative bacteria, serves as a natural permeability barrier. nih.govnih.govnih.gov Resistance can be enhanced by modifications that further decrease this permeability. nih.govnih.gov This can involve:
Changes in Porin Channels: Many hydrophilic antibiotics, including aminoglycosides, cross the outer membrane through porin channels. nih.gov Mutations that lead to a decrease in the number of these channels or alter their structure to be less accommodating to the drug can significantly reduce its uptake, thereby contributing to resistance. nih.gov
Altered Membrane Composition: Changes to the lipid composition of the bacterial membrane can increase its ability to repel cationic molecules like aminoglycosides, further hindering their entry into the cell. nih.gov
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide array of toxic compounds, including antibiotics, out of the bacterial cell. reactgroup.orgnih.gov This mechanism is a major contributor to intrinsic and acquired multidrug resistance (MDR). mdpi.comfrontiersin.org By continuously pumping the antibiotic out, these systems maintain a low intracellular drug concentration, preventing it from reaching its ribosomal target at a bactericidal level. mdpi.com Several superfamilies of efflux pumps exist, such as the Resistance-Nodulation-Division (RND) family, which are particularly effective in Gram-negative bacteria and can extrude a broad spectrum of antibiotics. mdpi.comnih.gov The overexpression of pre-existing pumps due to mutation or the acquisition of new pump-encoding genes can confer resistance to aminoglycosides. nih.govnih.gov
Biofilm-Mediated Resistance Phenotypes
Many bacteria can form biofilms, which are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govfrontiersin.org Life within a biofilm provides significant protection against antibiotics, and bacteria in this state can be up to 1,000 times more resistant than their free-floating (planktonic) counterparts. mdpi.comasm.org This enhanced resistance is multifactorial:
Physical Barrier: The dense EPS matrix can physically impede the penetration of antibiotics, preventing them from reaching cells in the deeper layers of the biofilm. nih.govmdpi.com
Altered Microenvironment: Gradients of nutrients and oxygen within the biofilm create diverse metabolic states. nih.gov Many cells may be in a slow-growing or dormant state, making them less susceptible to antibiotics that target active processes like protein synthesis. nih.gov These dormant "persister cells" can survive antibiotic exposure and repopulate the biofilm once treatment ceases. nih.gov
Horizontal Gene Transfer: The close proximity of cells within a biofilm creates an ideal environment for the exchange of genetic material, including plasmids carrying resistance genes, which can accelerate the spread of resistance throughout the microbial community. mdpi.comasm.org
Genetic Basis of Resistance Development
The development of resistance to this compound in bacteria is likely a multifactorial process involving genetic mutations and the acquisition of resistance genes. These genetic alterations can lead to several resistance mechanisms, including modification of the drug target, enzymatic inactivation of the antibiotic, and active efflux of the compound from the bacterial cell.
Target Modification:
This compound, like other pyrimidine (B1678525) nucleoside antibiotics such as amicetin (B1664860), is presumed to act on the bacterial ribosome, inhibiting protein synthesis. psu.edufrontiersin.org Therefore, mutations in the genes encoding ribosomal components, particularly the 23S rRNA, are a probable mechanism of resistance. psu.edufrontiersin.org Alterations in the 23S rRNA can prevent the binding of the antibiotic to its target site, rendering it ineffective. psu.edufrontiersin.org For instance, specific mutations in domain V of the 23S rRNA have been shown to confer resistance to linezolid, another ribosome-targeting antibiotic, by altering the drug's binding site. psu.edu A similar mechanism, involving mutations at specific nucleotide positions within the 23S rRNA, has been observed for amicetin resistance. psu.edu
Enzymatic Inactivation:
Bacteria can acquire genes that encode enzymes capable of modifying and inactivating antibiotics. Common enzymatic modifications that confer resistance to aminoglycoside antibiotics, a class related to this compound, include acetylation, phosphorylation, and nucleotidylation. mdpi.com These modifications alter the structure of the antibiotic, preventing it from interacting with its ribosomal target. The genes encoding these modifying enzymes are often located on mobile genetic elements such as plasmids, facilitating their spread among bacterial populations. nih.gov
In the context of self-resistance, the organisms that produce antibiotics harbor genes that protect them from their own toxic products. nih.gov For example, the biosynthetic gene cluster for the related antibiotic amicetin in Streptomyces vinaceusdrappus contains putative genes for regulation and transport, which may contribute to self-resistance. nih.govresearchgate.net It is plausible that similar genes exist for this compound, and their horizontal transfer to other bacteria could confer resistance.
Efflux Pumps:
A major mechanism of multidrug resistance in bacteria is the active efflux of antibiotics from the cell, mediated by transporter proteins. mdpi.comnih.govsolvobiotech.comwikipedia.org The ATP-binding cassette (ABC) transporter superfamily is a prominent family of efflux pumps involved in this process. mdpi.comnih.govsolvobiotech.comwikipedia.org These transporters use the energy from ATP hydrolysis to pump a wide range of compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration to sub-toxic levels. mdpi.comnih.govsolvobiotech.com Overexpression of genes encoding these efflux pumps is a common mechanism of acquired resistance. nih.govwikipedia.org It is highly probable that specific ABC transporters could recognize and export this compound, and mutations leading to their overexpression would result in resistance.
The table below summarizes potential genes and mutations that could be involved in resistance to this compound, based on known mechanisms for related antibiotics and general antibiotic resistance principles.
| Resistance Mechanism | Potential Gene(s) | Function of Gene Product | Effect of Genetic Alteration |
| Target Modification | 23S rRNA gene | Component of the large ribosomal subunit, the target of the antibiotic. | Mutation in the gene can alter the antibiotic binding site, reducing its affinity. |
| Enzymatic Inactivation | Acetyltransferases, Phosphotransferases, Nucleotidyltransferases | Enzymes that chemically modify the antibiotic. | Modification of the antibiotic structure prevents it from binding to its target. |
| Efflux | ABC transporter genes (e.g., mdr1, mrp1, abcg2) | Membrane proteins that actively pump antibiotics out of the cell. solvobiotech.comwikipedia.org | Overexpression of these genes leads to increased efflux and reduced intracellular antibiotic concentration. |
Development and Optimization of Cytosaminomycin D Analogues
Rational Design and Synthesis of Derivatives
The rational design of novel Cytosaminomycin D derivatives is fundamentally guided by its structure and the desire to enhance its biological activity or pharmacokinetic properties. Cytosaminomycins are classified as nucleoside antibiotics, structurally related to amicetin (B1664860) and plicacetin (B1665354). The existing natural analogues—Cytosaminomycins A, B, C, and D—provide a foundational understanding of permissible structural modifications. These compounds share a common core but differ in the carboxylic acid moiety attached to the cytosine residue, which serves as a key point for synthetic diversification. nih.gov
The total synthesis of Cytosaminomycins A-D has been a subject of research, providing a chemical route to access these complex molecules and their derivatives. researchgate.net Rational design strategies for new analogues focus on modifying specific functional groups to alter target binding, evade bacterial resistance mechanisms, or improve metabolic stability. For instance, modifying the terminal amino group or the sugar moieties could impact the molecule's interaction with the bacterial ribosome, its primary target. nih.gov Structure-activity relationship (SAR) studies, informed by the microbiological profiles of synthesized derivatives, are crucial in this process. By systematically altering parts of the molecule, such as the acyl group, and observing the effect on antibacterial potency, researchers can build a model for designing more effective compounds. nih.gov
The variation among the natural cytosaminomycin compounds illustrates nature's own exploration of this chemical space.
Table 1: Natural Cytosaminomycin Analogues and Their Variable Moieties nih.gov
Precursor-Directed Biosynthesis for Novel Analogue Generation
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of a microorganism to produce novel analogues of a natural product. mdpi.com This is achieved by introducing a synthetic, structurally modified precursor into the fermentation medium of the producing organism. The organism's enzymes may then incorporate this unnatural precursor into the final molecular structure, generating a new derivative that would be difficult to produce via total chemical synthesis. mdpi.com
While this method has been successfully applied to generate novel analogues of other complex antibiotics like erythromycin (B1671065) and pacidamycin, its specific application to this compound has not been extensively documented in publicly available research. nih.govnih.gov For example, in the erythromycin pathway, feeding synthetic diketide N-acetylcysteamine thioester precursors to an engineered strain of Saccharopolyspora erythraea resulted in the production of various substituted erythromycin analogues. researchgate.net Similarly, feeding tryptophan analogues to the pacidamycin-producing bacterium resulted in new derivatives, with some unnatural precursors even yielding higher titers than the natural product. nih.gov
A hypothetical application to this compound would involve feeding the producing organism, Streptomyces sp. KO-8119, with synthetic analogues of tiglic acid or other carboxylic acid precursors. The biosynthetic enzymes may exhibit relaxed substrate specificity, incorporating these new building blocks to create a library of novel this compound analogues with potentially improved biological activities.
High-Throughput Screening for Improved Biological Profiles
Once a library of this compound analogues has been generated, either through synthesis or biosynthesis, high-throughput screening (HTS) is essential for rapidly evaluating their biological profiles. HTS employs automated, miniaturized assays to test thousands of compounds simultaneously, allowing for the efficient identification of "hits" with desired properties. d-nb.infomdpi.com This approach moves beyond simple antibacterial activity to assess a range of parameters, including spectrum of activity, potency against resistant strains, and potential for biofilm inhibition. nih.gov
For this compound analogues, a primary HTS assay would likely involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. mdpi.com Hits from this primary screen—compounds showing potent activity—would then be subjected to secondary assays to rule out non-specific cytotoxicity and to further characterize their mechanism of action. mdpi.com This systematic approach allows researchers to quickly build a structure-activity relationship profile, identifying which chemical modifications lead to improved biological activity. d-nb.info The process was effectively used to analyze 2,401 analogues of the antibiotic lysocin E, leading to the identification of 11 candidates with activity superior to the parent compound. d-nb.info
Table 2: Hypothetical High-Throughput Screening Data for this compound Analogues
Strategies to Circumvent Resistance Mechanisms
A critical goal in developing new antibiotics is to overcome existing and potential bacterial resistance. nih.gov For this compound, which is related to aminoglycoside antibiotics, the primary mechanisms of resistance are likely to be similar. nih.govnih.gov These include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and activation of efflux pumps that remove the drug from the bacterial cell. researchgate.netumn.edu
The most prevalent mechanism of resistance to aminoglycosides is inactivation by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes catalyze the acetylation, phosphorylation, or adenylylation of key hydroxyl or amino groups on the antibiotic, preventing it from binding to its ribosomal target. nih.gov
Strategies to circumvent these resistance mechanisms include:
Rational Modification: Designing new analogues where the sites of enzymatic modification are blocked or removed. For example, if a specific hydroxyl group is a known site for phosphorylation by a resistance enzyme, a derivative can be synthesized where this group is deoxygenated or replaced with a group that cannot be phosphorylated, such as a fluorine atom or a methyl group. This approach aims to create "resistance-resistant" antibiotics that are poor substrates for AMEs. nih.gov
Combination Therapy: Combining the antibiotic with an adjuvant that inhibits resistance mechanisms. This strategy has been highly successful for β-lactam antibiotics, which are often co-administered with β-lactamase inhibitors. nih.gov A similar approach could involve developing inhibitors of AMEs or efflux pumps to be co-administered with this compound, thereby restoring its activity against resistant strains. d-nb.infofrontiersin.org
Targeting Evolvability: Developing adjuvants that limit the bacteria's ability to evolve resistance in the first place. This can involve compounds that reduce the metabolic stress caused by the antibiotic, thereby decreasing the rate of de novo resistance mutations. frontiersin.org
By understanding the molecular basis of resistance, medicinal chemists can proactively design next-generation this compound analogues that not only possess potent antibacterial activity but also exhibit a durable profile against resistant pathogens. nih.govumn.edu
Advanced Analytical Characterization of Cytosaminomycin D
High-Resolution Mass Spectrometry for Isomer Differentiation
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of complex molecules, offering the precision required to distinguish between isomers—compounds with the same molecular formula but different structural arrangements. For a molecule like Cytosaminomycin D, which has several stereoisomers (Cytosaminomycin A, B, and C), differentiating them is a significant analytical challenge. nih.gov Advanced HRMS techniques, often coupled with other separation or fragmentation methods, can provide the necessary resolution.
While tandem mass spectrometry can distinguish isomers based on unique fragmentation patterns, structurally similar isomers often yield nearly identical spectra under standard conditions like collision-induced dissociation (CID). nih.gov More sophisticated approaches are necessary to generate diagnostic fragments. Methodologies such as ion mobility-mass spectrometry (IM-MS) separate ions based on their size, shape, and charge in the gas phase before mass analysis. nih.govmdpi.com This technique can resolve isomers that are indistinguishable by mass alone. nih.gov Techniques like Trapped Ion Mobility Spectrometry (TIMS) can achieve high resolving power, enabling the baseline separation of peptide epimers, which differ only in the stereochemistry at a single amino acid residue. nih.gov
Another powerful strategy involves coupling liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govresearchgate.net By employing alternative fragmentation techniques like higher-energy collisional dissociation (HCD) or ultraviolet photodissociation (UVPD), it is possible to generate unique, structure-specific fragment ions that act as fingerprints for individual isomers, even when they cannot be separated chromatographically. nih.gov For complex molecules containing chiral centers, such as the D-amino acids in some peptides, characterization can be achieved by hydrolysis followed by chiral derivatization and subsequent analysis by UPLC-HRMS. nih.govresearchgate.net These advanced MS-based approaches provide a powerful toolkit for the unambiguous identification of specific isomers within a complex mixture. mdpi.com
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of molecules in solution. researchgate.net For complex structures like this compound, one-dimensional NMR spectra are often insufficient due to severe signal overlap. Advanced two-dimensional (2D) NMR techniques are required to resolve individual signals and establish connectivity.
2D NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), reveal through-bond correlations between protons, helping to identify individual spin systems within the molecule, such as those in the sugar and amino acid moieties. libretexts.org Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with directly attached or long-range coupled carbons (or other heteroatoms), respectively, which is crucial for assigning the complete carbon skeleton. chemrxiv.orgnih.gov
Chromatographic Separations (e.g., Preparative HPLC, Column Chromatography) for Purity and Isolation
The isolation and purification of this compound from its natural source, the fermentation broth of Streptomyces sp. KO-8119, is a critical multi-step process designed to obtain the compound in high purity for structural analysis and biological testing. nih.govvulcanchem.com This process relies on a sequence of chromatographic techniques that separate the target compound from a complex mixture of other metabolites. vulcanchem.com
The general workflow begins with solvent extraction to move the compounds of interest from the aqueous fermentation broth into an organic solvent. This crude extract is then subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. nih.gov This step provides an initial fractionation of the extract based on polarity, significantly reducing the complexity of the mixture. libretexts.org
For the final purification step, preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, with the goal of isolating significant quantities of a pure substance rather than just quantifying it. thermofisher.comchromatographyonline.com This high-resolution technique is essential for separating the highly similar Cytosaminomycin analogues (A, B, C, and D) from each other, yielding the individual pure compounds. nih.gov
| Purification Step | Technique | Description | Reference |
|---|---|---|---|
| 1 | Solvent Extraction | Initial extraction of active compounds from the aqueous fermentation broth into an organic solvent. | nih.gov |
| 2 | Silica Gel Column Chromatography | Separation of the crude extract into fractions based on polarity, providing a partially purified mixture. | nih.gov |
| 3 | Preparative HPLC | Final high-resolution purification step to isolate individual Cytosaminomycin compounds (A, B, C, D) to a high degree of purity. | nih.govvulcanchem.com |
Stereochemical Assignment Methodologies
Determining the precise three-dimensional arrangement of every atom, or stereochemistry, is one of the final and most challenging aspects of structural elucidation for a complex natural product like this compound. Given the numerous chiral centers in its structure, a combination of sophisticated methods is required for unambiguous assignment.
A definitive strategy for assigning stereochemistry involves a collective total synthesis of possible diastereoisomers. researchgate.net This approach requires the chemical synthesis of several potential structures of the natural product, each with a different, defined stereochemistry at the ambiguous centers. The spectroscopic data, particularly the NMR spectra, of these synthetic isomers are then compared with the data from the natural compound. A match between the analytical data of the natural product and one of the synthetic diastereomers provides conclusive proof of the stereochemistry. This powerful combination of synthesis and NMR analysis was used to achieve the full stereochemical assignment of a related, structurally unique nucleoside antibiotic. researchgate.net
NMR spectroscopy, specifically 2D NOESY, also plays a direct role in assigning relative stereochemistry by revealing which protons are on the same side of a ring or molecule. researchgate.net For nucleoside antibiotics, the analysis of coupling constants and NOE data can help define the sugar pucker and the orientation at the anomeric centers. In some cases, the absolute configuration of specific components, such as amino acids, can be determined after hydrolysis and analysis using chiral chromatography. nih.gov
| Methodology | Principle | Application to this compound and Analogues | Reference |
|---|---|---|---|
| Collective Total Synthesis | Synthesis of multiple diastereoisomers with known configurations for direct comparison with the natural product. | Used for the full stereochemical assignment of complex nucleoside antibiotics by comparing NMR data of synthetic isomers with the natural compound. | researchgate.net |
| 2D NOESY NMR | Measures through-space proton-proton interactions to determine relative stereochemistry and conformation. | Directly used to help establish the absolute configuration of cytosaminomycins. | researchgate.net |
Future Research Trajectories for Cytosaminomycin D
Elucidation of Remaining Biosynthetic Gene Functions
The biosynthesis of Cytosaminomycin D, a member of the nucleoside antibiotic family, is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the general pathway is understood to be similar to that of related compounds like amicetin (B1664860), the precise functions of several genes within the this compound BGC remain to be experimentally validated. nih.gov Future research will need to focus on characterizing these putative enzymes to gain a complete understanding of the biosynthetic process.
Key areas for investigation include:
Tailoring Enzymes: The functions of putative glycosyltransferases, methyltransferases, and acyltransferases responsible for the unique structural features of this compound need to be confirmed. For instance, the specific enzyme catalyzing the attachment of tiglic acid to the cytosine residue is yet to be definitively identified. nih.gov
Regulatory Elements: The roles of potential regulatory genes, such as those encoding TetR family transcriptional regulators, in controlling the expression of the biosynthetic genes are not fully understood. nih.govasm.org Understanding these regulatory networks could be crucial for optimizing antibiotic production.
Resistance Mechanisms: The BGC likely contains genes conferring self-resistance to the producing organism. Identifying and characterizing these resistance genes, which may encode efflux pumps or modifying enzymes, is essential. nih.gov
A systematic approach involving gene inactivation, heterologous expression, and in vitro enzymatic assays will be necessary to elucidate the functions of these uncharacterized genes. This knowledge will not only provide a complete picture of this compound biosynthesis but also furnish a toolbox of enzymes for synthetic biology applications.
Table 1: Putative Gene Functions in the this compound Biosynthetic Pathway
| Gene (Homolog) | Proposed Function | Experimental Approach for Verification |
| amiJ homolog | Glycosyltransferase (attaching amicetose (B1208693) to cytosine) | Gene knockout and analysis of accumulated intermediates; in vitro assay with purified enzyme. |
| amiG homolog | Glycosyltransferase (attaching amosamine to amicetose) | Gene knockout and analysis of accumulated intermediates; in vitro assay with purified enzyme. |
| Acyltransferase | Attachment of tiglic acid | Gene knockout and analysis of the final product; in vitro enzymatic assay with various acyl-CoA substrates. |
| amiP homolog | TetR family transcriptional regulator | Gene overexpression and knockout to study effects on antibiotic yield; promoter-binding assays. |
| amiO/Q homologs | ABC transporter/MFS transporter | Gene knockout to assess changes in antibiotic export and self-resistance; transport assays with labeled antibiotic. |
Mechanistic Insights into Ribosomal Binding and Inhibition Dynamics
This compound, like other nucleoside antibiotics, is known to inhibit protein synthesis by targeting the bacterial ribosome. nih.govasm.org However, a high-resolution understanding of its binding mode and the precise dynamics of translational inhibition is still lacking. Future research should aim to provide detailed mechanistic insights, which are critical for understanding its antibacterial activity and for the rational design of improved derivatives.
Key research objectives include:
High-Resolution Structural Studies: Obtaining crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with the bacterial ribosome (both 30S and 50S subunits) will be crucial. This will reveal the specific interactions with ribosomal RNA (rRNA) and ribosomal proteins, identifying the key residues involved in binding.
Kinetic and Thermodynamic Analysis: Investigating the kinetics of this compound binding to the ribosome and its effect on different stages of translation (initiation, elongation, termination) will provide a dynamic view of its inhibitory mechanism. Techniques such as surface plasmon resonance (SPR) and stopped-flow kinetics can be employed.
Comparative Binding Studies: Comparing the ribosomal binding of this compound with other related antibiotics like amicetin and plicacetin (B1665354) will help to elucidate the contribution of its unique structural moieties, such as the tiglic acid side chain, to its binding affinity and inhibitory potency.
These studies will not only deepen our understanding of how this compound functions but also provide a structural basis for designing new analogs with enhanced activity or altered target specificity.
Exploration of Untapped Biological Activities and Targets
While this compound was initially identified for its anticoccidial properties, its full spectrum of biological activities remains largely unexplored. nih.gov Given its mechanism of action as a protein synthesis inhibitor, it is plausible that this compound possesses other therapeutic potentials. A systematic exploration of its bioactivity profile could unveil new applications.
Potential avenues for investigation include:
Broad-Spectrum Antibacterial Activity: Screening this compound against a diverse panel of pathogenic bacteria, including multidrug-resistant strains, is a priority. Its efficacy against both Gram-positive and Gram-negative bacteria should be evaluated. nih.gov
Antifungal and Antiviral Properties: The activity of this compound against various fungal and viral pathogens should be assessed. Some nucleoside antibiotics have demonstrated efficacy against viruses, suggesting this could be a fruitful area of research. nih.gov
Anticancer and Antiproliferative Effects: As protein synthesis is a fundamental process for cell growth, inhibitors like this compound could have potential as anticancer agents. Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.
Exploring Novel Targets: While the ribosome is the primary target, the possibility of off-target effects or interactions with other cellular components should not be overlooked. Techniques like chemical proteomics could be used to identify other potential binding partners.
A comprehensive screening program, coupled with mechanism-of-action studies, will be instrumental in uncovering the full therapeutic potential of this compound.
Computational Chemistry and in silico Modeling for Drug Design
Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery and development process. nih.govnih.gov These approaches can be applied to this compound to guide the design of novel analogs with improved properties.
Key computational strategies include:
Molecular Docking and Dynamics Simulations: Once a high-resolution structure of the this compound-ribosome complex is available, molecular docking can be used to predict the binding modes of virtual compound libraries. Molecular dynamics (MD) simulations can then be employed to study the stability of these complexes and to understand the dynamic nature of the interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be performed to establish a mathematical relationship between the structural features of this compound analogs and their biological activity. nih.gov This can help in identifying the key structural determinants for activity and in predicting the potency of new designs.
Pharmacophore Modeling: A pharmacophore model can be developed based on the known active analogs of this compound. This model will define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new scaffolds.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound analogs. This can help in prioritizing compounds with favorable pharmacokinetic and safety profiles for synthesis and further testing.
By integrating these computational approaches, the design-synthesize-test cycle for developing new this compound-based therapeutics can be significantly streamlined.
Synthetic Biology Approaches for Diversification and Scalability
Synthetic biology and metabolic engineering offer promising strategies to overcome the limitations of natural production and to generate novel derivatives of this compound. nih.govnih.gov By manipulating the biosynthetic pathway, it is possible to enhance production titers and create a diverse range of analogs with potentially improved properties.
Key synthetic biology approaches include:
Pathway Refactoring and Optimization: The native biosynthetic gene cluster can be refactored by replacing native regulatory elements with well-characterized synthetic promoters and ribosome binding sites to optimize gene expression and improve antibiotic yield. preprints.org
Precursor Engineering: The supply of precursors for this compound biosynthesis can be enhanced by engineering the primary metabolism of the host organism. wordpress.com For example, overexpression of genes in the shikimate pathway could increase the availability of the p-aminobenzoic acid (PABA) moiety if it is a precursor.
Combinatorial Biosynthesis: By introducing genes from other antibiotic biosynthetic pathways, it is possible to create hybrid pathways that generate novel this compound analogs. For instance, acyltransferases from other pathways could be used to attach different side chains to the cytosine core.
Heterologous Expression: The entire this compound biosynthetic gene cluster can be transferred to a more genetically tractable and industrially robust host, such as Streptomyces coelicolor or Streptomyces lividans, to facilitate genetic manipulation and improve production scalability. nih.govnih.gov
These synthetic biology strategies provide a powerful platform for both fundamental studies of this compound biosynthesis and the development of this natural product into a clinically viable therapeutic.
Q & A
Q. What experimental protocols ensure reproducibility in this compound research?
- Methodological Answer : Adopt standardized reporting per the ARRIVE guidelines. Pre-register protocols on platforms like protocols.io . Use internal replication (≥3 biological replicates) and external validation via inter-laboratory studies. Document batch-to-batch variability in compound purity and storage conditions .
Methodological Frameworks
- For Systematic Reviews : Follow Cochrane Handbook guidelines, including risk-of-bias assessment (ROBINS-I) and GRADE for evidence certainty .
- For Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) .
Data Reporting Standards
- Experimental Data : Include raw datasets (e.g., MIC values, NMR spectra) in supplementary materials with metadata (e.g., instrument parameters) .
- Qualitative Studies : Adopt SRQR standards for thematic analysis, ensuring intercoder reliability (κ > 0.8) via Cohen’s kappa .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
